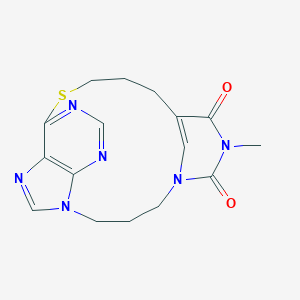
1,5-Pyrimidino-6,9-purinophane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Pyrimidino-6,9-purinophane is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a fused pyrimidine-purine derivative, which exhibits promising biological activities.
Mecanismo De Acción
The mechanism of action of 1,5-Pyrimidino-6,9-purinophane is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including dihydrofolate reductase, thymidylate synthase, and RNA polymerase. Moreover, 1,5-Pyrimidino-6,9-purinophane has been found to induce apoptosis in cancer cells through the activation of caspases.
Efectos Bioquímicos Y Fisiológicos
1,5-Pyrimidino-6,9-purinophane exhibits various biochemical and physiological effects. Studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 1,5-Pyrimidino-6,9-purinophane has been found to exhibit antiviral activity by inhibiting viral replication. Additionally, this compound has been shown to possess antibacterial activity by disrupting bacterial cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Pyrimidino-6,9-purinophane exhibits several advantages for lab experiments. This compound is relatively easy to synthesize, and it exhibits potent biological activities at low concentrations. Moreover, 1,5-Pyrimidino-6,9-purinophane is stable under various conditions, which makes it suitable for long-term storage. However, this compound has some limitations for lab experiments. 1,5-Pyrimidino-6,9-purinophane exhibits poor solubility in water, which makes it difficult to prepare solutions for in vitro experiments. Additionally, this compound exhibits low bioavailability, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 1,5-Pyrimidino-6,9-purinophane. One of the potential directions is to investigate the structure-activity relationship of this compound to identify more potent analogs. Moreover, further studies are needed to elucidate the mechanism of action of 1,5-Pyrimidino-6,9-purinophane and to identify its molecular targets. Additionally, the potential therapeutic applications of this compound need to be explored further, particularly in the treatment of viral and bacterial infections. Finally, the development of novel drug delivery systems may enhance the bioavailability of 1,5-Pyrimidino-6,9-purinophane and improve its therapeutic efficacy.
Conclusion
In conclusion, 1,5-Pyrimidino-6,9-purinophane is a heterocyclic compound that exhibits promising biological activities. This compound has been found to possess anticancer, antiviral, and antibacterial activities. Moreover, 1,5-Pyrimidino-6,9-purinophane exhibits various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis. Although this compound has some limitations for lab experiments, it exhibits several advantages, such as ease of synthesis and stability under various conditions. Further research is needed to explore the potential therapeutic applications of 1,5-Pyrimidino-6,9-purinophane and to identify more potent analogs.
Métodos De Síntesis
The synthesis of 1,5-Pyrimidino-6,9-purinophane can be achieved through various methods. One of the most commonly used methods is the reaction of 2,4-diamino-6-chloropyrimidine with 6-chloro-9H-purine in the presence of a strong base. The reaction yields 1,5-Pyrimidino-6,9-purinophane as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
1,5-Pyrimidino-6,9-purinophane has been extensively studied for its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial activities. Studies have shown that 1,5-Pyrimidino-6,9-purinophane inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has been found to exhibit potent antiviral activity against influenza A and B viruses. Additionally, 1,5-Pyrimidino-6,9-purinophane has been shown to possess antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
103022-52-2 |
|---|---|
Nombre del producto |
1,5-Pyrimidino-6,9-purinophane |
Fórmula molecular |
C16H18N6O2S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
20-methyl-14-thia-1,5,7,10,12,20-hexazatetracyclo[16.3.1.05,9.08,13]docosa-6,8,10,12,18(22)-pentaene-19,21-dione |
InChI |
InChI=1S/C16H18N6O2S/c1-20-15(23)11-4-2-7-25-14-12-13(17-9-18-14)22(10-19-12)6-3-5-21(8-11)16(20)24/h8-10H,2-7H2,1H3 |
Clave InChI |
SJWPTBFNZAZFSH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CN(C1=O)CCCN3C=NC4=C3N=CN=C4SCCC2 |
SMILES canónico |
CN1C(=O)C2=CN(C1=O)CCCN3C=NC4=C3N=CN=C4SCCC2 |
Otros números CAS |
103022-52-2 |
Sinónimos |
1,5-pyrimidino-6,9-purinophane PMPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



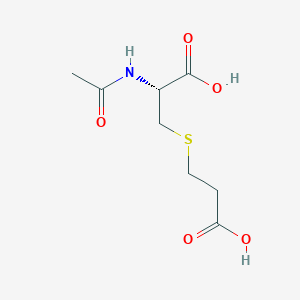
![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)

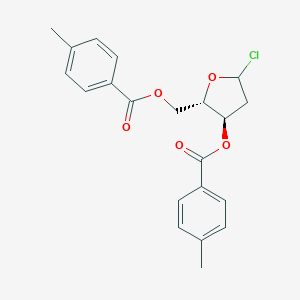
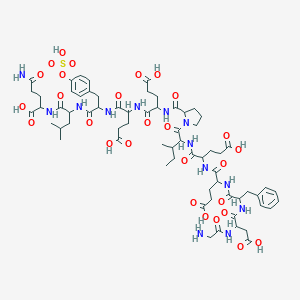

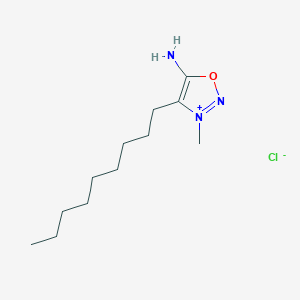
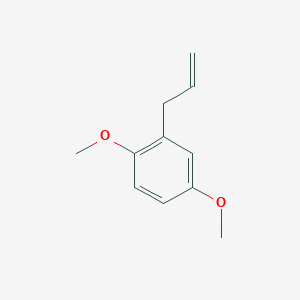
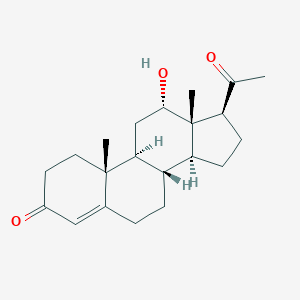
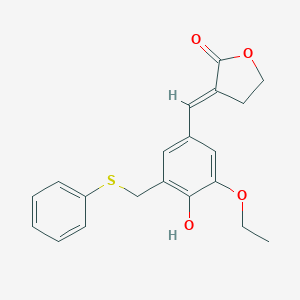
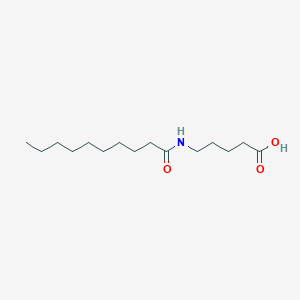
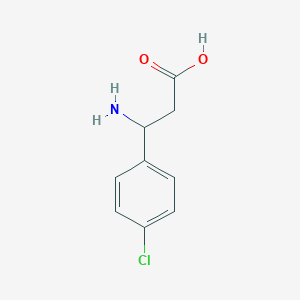
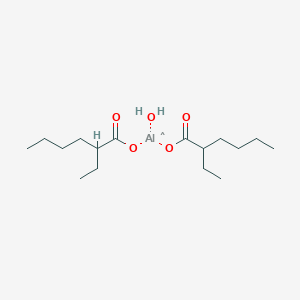
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)